2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound “2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains several functional groups including a carboxylic acid, an oxazole ring, and a benzyloxy carbonyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For example, the benzyloxy carbonyl group could be introduced through a reaction with benzyl chloroformate . The oxazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a chiral center. The presence of the chiral center means that this compound would exist as two enantiomers .Chemical Reactions Analysis
The compound contains several functional groups that are reactive. The carboxylic acid group can undergo reactions such as esterification and amide formation . The oxazole ring can participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
- 2-[(1R)-1-{[(Benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid and its derivatives are used in various synthetic processes. For example, the reaction of ethyl isocyanoacetic acid with sodium hydride in anhydrous benzene, followed by treatment with carboxylic acid chlorides, produces 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to derivatives of various carboxylic acids, including aromatic and heterocyclic acids (Tormyshev et al., 2006).
- Ethyl 2-aminooxazole-5-carboxylate, a related compound, exhibits a crystal structure consisting of planar sheets connected by intermolecular hydrogen bonding, indicating its potential use in crystallographic studies and material sciences (Kennedy et al., 2001).
Applications in Medicinal Chemistry
- Compounds like 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone, which are structurally related to this compound, are used in the synthesis of crystalline conjugates with di- and trifunctional amino acid anions for potential applications in medicinal chemistry (Benoiton et al., 2009).
- Various benzoxazole derivatives, closely related to oxazole compounds, have been synthesized and evaluated for antimicrobial activities, showcasing the importance of oxazole derivatives in the development of new therapeutic agents (Balaswamy et al., 2012).
Biochemical Research
- In biochemical research, the use of oxazole derivatives can be essential for studying enzyme interactions, inhibition kinetics, and developing novel inhibitors for various biological targets, such as tryptase inhibitors derived from 1,2-benzisothiazol-3-one 1,1-dioxide compounds (Combrink et al., 1998).
Polymer and Material Science
- Oxazole derivatives are also utilized in polymer and material science. For example, thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid have been synthesized and characterized, indicating the versatility of these compounds in creating new materials (Kricheldorf & Thomsen, 1992).
Future Directions
Properties
IUPAC Name |
5-methyl-2-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(13-17-12(14(18)19)10(2)22-13)16-15(20)21-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,20)(H,18,19)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRROGRYGDNBKM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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